3,3-Dimethyl-1-(3-methylphenyl)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(3-methylphenyl)butan-2-one is an organic compound with a complex structure It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-methylphenyl)butan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-1-(3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone:
Methyl tert-butyl ketone: Another ketone with a similar aliphatic structure but different substituents.
Uniqueness
3,3-Dimethyl-1-(3-methylphenyl)butan-2-one is unique due to the presence of both an aromatic ring and a highly branched aliphatic chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61394-80-7 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-(3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
NQEQPNVFGCQTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(C)(C)C |
Origin of Product |
United States |
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